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molecular formula C14H21N3O3S B8754667 N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide

N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide

Cat. No. B8754667
M. Wt: 311.40 g/mol
InChI Key: PQYVJANTOAAMST-UHFFFAOYSA-N
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Patent
US06399824B1

Procedure details

Starting from 4-acetylaminobenzenesulfonyl chloride and 2-pyrrolidin-1-ylethylamine, the title compound is prepared analogously to the method described in Example 10, intermediate 2. The crude product thus obtained can be used for further reaction without further purification. (MS-ES+: 312.1; LCMS Rt=1.957 min)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11](Cl)(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[N:15]1([CH2:20][CH2:21][NH2:22])[CH2:19][CH2:18][CH2:17][CH2:16]1>>[N:15]1([CH2:20][CH2:21][NH:22][S:11]([C:8]2[CH:9]=[CH:10][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=2)(=[O:13])=[O:12])[CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)CCN
Step Three
Name
intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCNS(=O)(=O)C1=CC=C(C=C1)NC(C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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